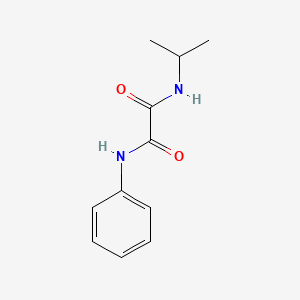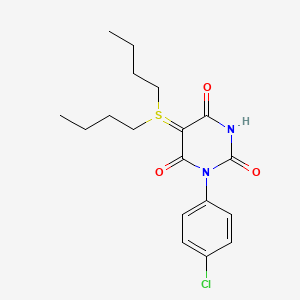
N-isopropyl-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N'-phenylethanediamide (also known as N-phenylpropyl-N-isopropylamide or IPPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is widely used in different fields of research, including material science, pharmacology, and environmental science.
Mechanism of Action
The mechanism of action of N-isopropyl-N'-phenylethanediamide is not fully understood. However, it is believed to act on the vanilloid receptor subtype 1 (VR1) and the cannabinoid receptor subtype 1 (CB1). The compound is thought to inhibit the release of substance P, a neurotransmitter that is involved in pain transmission. It is also believed to activate the endocannabinoid system, which plays a role in pain modulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. The compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been found to have anti-tumor effects and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-isopropyl-N'-phenylethanediamide in lab experiments is its low toxicity. The compound has been found to be relatively safe and has a low risk of causing adverse effects. Another advantage is its stability, which makes it suitable for long-term experiments. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-isopropyl-N'-phenylethanediamide. One area of research is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and epilepsy. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion
This compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in material science, pharmacology, and environmental science. The compound has been found to have several biochemical and physiological effects, and its low toxicity makes it a safe option for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of different diseases.
Synthesis Methods
The synthesis of N-isopropyl-N'-phenylethanediamide involves the reaction between aniline and isobutyryl chloride in the presence of a base. The reaction yields a crude product that is further purified through recrystallization. The chemical structure of the compound is confirmed through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-isopropyl-N'-phenylethanediamide has a wide range of applications in scientific research. It is used as a cross-linking agent in the synthesis of polymers and resins. It is also used as an antioxidant in rubber and plastic industries. In pharmacology, the compound is used as an analgesic and anti-inflammatory agent. It has been found to be effective in treating chronic pain and neuropathic pain. The compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-phenyl-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-10(14)11(15)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYUDHEPQFCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4999112.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
![5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4999132.png)


